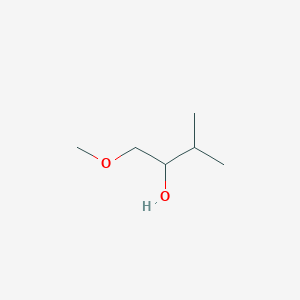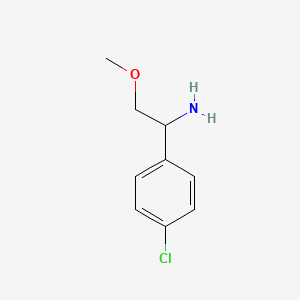
1-(4-Chlorophenyl)-2-methoxyethan-1-amine
Overview
Description
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1-(4-Chlorophenyl)-2-methoxyethan-1-amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available literature .Scientific Research Applications
Synthesis and Structural Properties
Research has explored the synthesis and structural properties of novel compounds through reactions involving chloral with substituted anilines, leading to the formation of trichloroethylidene anilines. These studies delve into understanding the conformation and reactivity of such compounds, contributing to the development of new materials with potential applications in pharmaceuticals and materials science (Issac & Tierney, 1996).
Environmental Chemistry of Chlorophenyl Compounds
The environmental fate and transformation of chlorophenyl derivatives, including their role as precursors to more stable and hazardous compounds, have been extensively reviewed. These studies are crucial for assessing the environmental impact of such chemicals and developing strategies for pollution control (Ricking & Schwarzbauer, 2012).
Pharmacological Research
Dopamine D2 receptor ligands, which include chlorophenyl derivatives, are significant in treating neuropsychiatric disorders. Research in this area focuses on the therapeutic potential of D2R modulators, offering insights into the development of new treatments for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including chlorophenyl derivatives, using advanced oxidation processes, has been reviewed. These processes are effective in mineralizing recalcitrant compounds, with significant implications for water treatment and environmental protection (Bhat & Gogate, 2021).
Catalytic Applications
Studies on the transition-metal-catalyzed reductive amination employing hydrogen highlight the importance of chlorophenyl derivatives in synthesizing amines, an essential class of compounds in fine chemicals, pharmaceuticals, and materials. Such research advances the field of catalysis and sustainable chemistry (Irrgang & Kempe, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antileishmanial and antimalarial activities .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the levels of important plant hormones, including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) .
Biochemical Pathways
Similar compounds have been reported to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Related compounds have been reported to display potent antileishmanial and antimalarial activities .
Action Environment
Related compounds have been reported to be stable in aqueous solution in the dark at ph 4, 5, and 7 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXVXJBFCKQSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



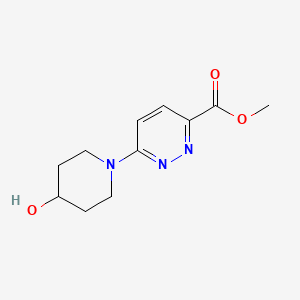
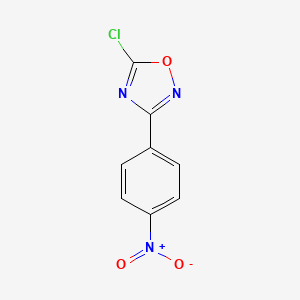
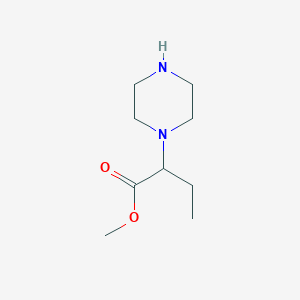
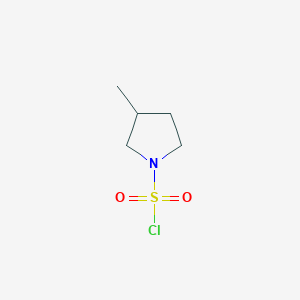

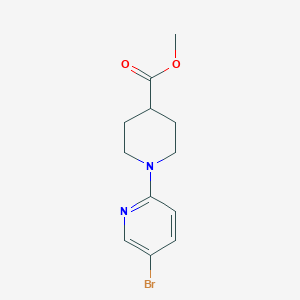
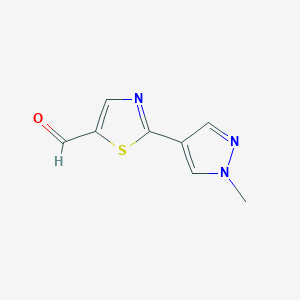
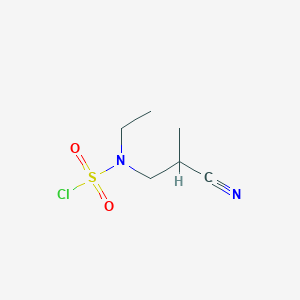
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)
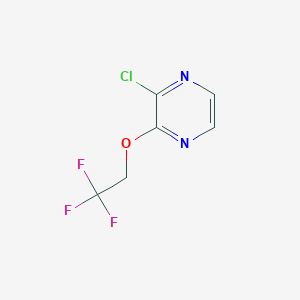
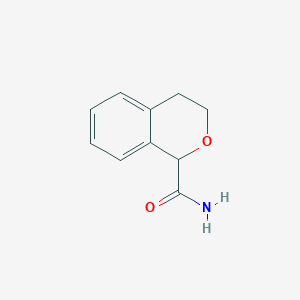
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)

